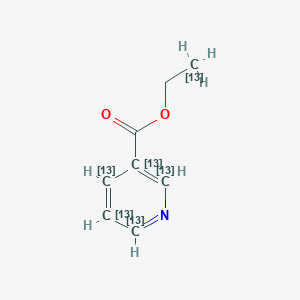

(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

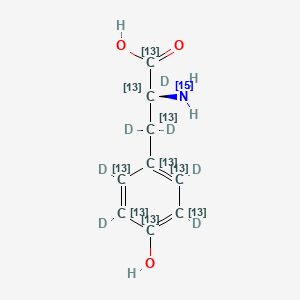

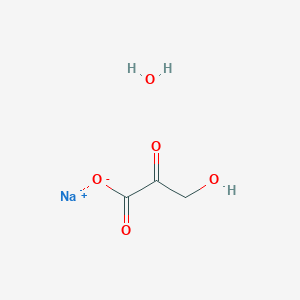

(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate: is a labeled organic compound where the carbon atoms in the ethyl and pyridine rings are isotopically enriched with carbon-13. This compound is often used in scientific research for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available carbon-13 enriched precursors.

Formation of Pyridine Ring: The pyridine ring is constructed using a series of condensation reactions involving carbon-13 enriched reagents.

Carboxylation: The carboxyl group is introduced via a carboxylation reaction, often using carbon dioxide enriched with carbon-13.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol enriched with carbon-13.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of carbon-13 enriched starting materials.

Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions.

Purification: Advanced purification techniques such as chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

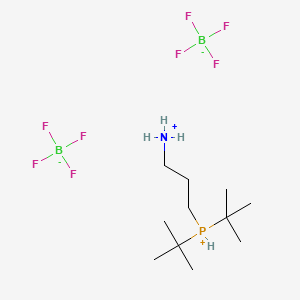

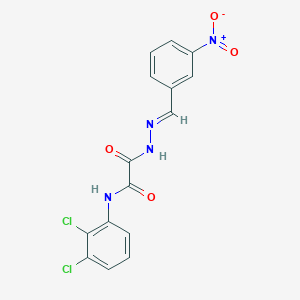

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Conversion to carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemistry

Isotopic Tracing: Used to trace reaction pathways and mechanisms in organic synthesis.

NMR Spectroscopy: Carbon-13 labeling enhances the sensitivity and resolution of nuclear magnetic resonance (NMR) spectroscopy studies.

Biology

Metabolic Studies: Helps in studying metabolic pathways by tracking the incorporation and transformation of the labeled compound in biological systems.

Enzyme Mechanisms: Used to investigate enzyme-catalyzed reactions and their mechanisms.

Medicine

Drug Development: Assists in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.

Diagnostic Imaging: Carbon-13 labeled compounds are used in magnetic resonance imaging (MRI) for better imaging contrast.

Industry

Material Science: Used in the development of new materials with specific properties by studying the molecular interactions and structures.

Environmental Science: Helps in tracking the fate of pollutants and understanding their transformation in the environment.

Mechanism of Action

The mechanism of action of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate depends on its application:

Metabolic Pathways: In metabolic studies, the compound is incorporated into metabolic pathways, and its transformation is tracked using isotopic labeling.

Enzyme Reactions: In enzyme studies, the compound interacts with the active site of the enzyme, and the reaction mechanism is elucidated by observing the labeled atoms.

Comparison with Similar Compounds

Similar Compounds

- (213C)ethyl (2,3,4,5,6-13C5)pyridine-2-carboxylate

- (213C)ethyl (2,3,4,5,6-13C5)pyridine-4-carboxylate

- (213C)ethyl (2,3,4,5,6-13C5)pyridine-5-carboxylate

Uniqueness

- Position of Carboxylate Group : The position of the carboxylate group on the pyridine ring (3-position) makes it unique compared to other isomers.

- Isotopic Labeling : The specific carbon-13 labeling pattern provides unique advantages in tracing and studying molecular interactions and transformations.

This detailed article covers the essential aspects of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate, from its synthesis to its applications and comparison with similar compounds

Properties

CAS No. |

1246819-16-8 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

157.12 g/mol |

IUPAC Name |

(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i1+1,3+1,4+1,5+1,6+1,7+1 |

InChI Key |

XBLVHTDFJBKJLG-FJYIEFNNSA-N |

Isomeric SMILES |

[13CH3]COC(=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1 |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)

![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)

![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)

![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)

![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)